Cas no 361481-63-2 (4-bis(prop-2-en-1-yl)sulfamoyl-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide)

4-bis(prop-2-en-1-yl)sulfamoyl-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 4-bis(prop-2-en-1-yl)sulfamoyl-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide
- SR-01000444645
- Oprea1_861054
- SR-01000444645-1
- EU-0006222
- F0715-0011
- 4-(N,N-diallylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
- 361481-63-2
- 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
- N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(prop-2-enyl)sulfamoyl]benzamide
- AKOS024598100
-
- インチ: 1S/C24H21N3O3S2/c1-3-15-27(16-4-2)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-21-14-11-17-7-5-6-8-20(17)22(21)31-24/h3-14H,1-2,15-16H2,(H,25,26,28)
- InChIKey: SHJFOCQYQJTSGO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC3=CC=C4C=CC=CC4=C3S2)=O)=CC=1)(N(CC=C)CC=C)(=O)=O
計算された属性
- せいみつぶんしりょう: 463.10243389g/mol
- どういたいしつりょう: 463.10243389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 779
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 5.2
4-bis(prop-2-en-1-yl)sulfamoyl-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0715-0011-10μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
361481-63-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0715-0011-20μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
361481-63-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0715-0011-2mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
361481-63-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0715-0011-5mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
361481-63-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0715-0011-3mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
361481-63-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0715-0011-2μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
361481-63-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0715-0011-5μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
361481-63-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0715-0011-1mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
361481-63-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | BA75273-1mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
361481-63-2 | 1mg |
$245.00 | 2024-04-20 | ||
A2B Chem LLC | BA75273-10mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
361481-63-2 | 10mg |
$291.00 | 2024-04-20 |
4-bis(prop-2-en-1-yl)sulfamoyl-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide 関連文献
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4-bis(prop-2-en-1-yl)sulfamoyl-N-{naphtho2,1-d1,3thiazol-2-yl}benzamideに関する追加情報
4-Bis(prop-2-en-1-yl)sulfamoyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS No. 361481-63-2)
The compound 4-bis(prop-2-en-1-yl)sulfamoyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide, identified by the CAS registry number 361481-63-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with a sulfamoyl group and a naphthothiazole ring system. The presence of the propenyl groups further enhances its structural complexity and functional diversity.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The sulfamoyl group, a common feature in many bioactive molecules, is known to play a crucial role in modulating pharmacokinetic properties such as solubility and permeability. Additionally, the naphthothiazole ring system is recognized for its potential in binding to various biological targets, including enzymes and receptors. This makes 4-bis(prop-2-en-1-yl)sulfamoyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide a promising candidate for further exploration in therapeutic applications.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Researchers have employed various strategies, including coupling reactions and cyclization techniques, to construct the naphthothiazole core and attach the sulfamoyl and benzamide groups. These methods have been optimized to improve efficiency and reduce costs, making large-scale production more feasible.
In terms of biological activity, 4-bis(prop-2-en-1-yl)sulfamoyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide has shown potential as an inhibitor of certain enzymes involved in disease pathways. For instance, recent experiments have demonstrated its ability to inhibit kinases associated with cancer cell proliferation. This suggests that the compound could be a lead molecule for developing novel anti-cancer therapies.
Moreover, the compound's structural flexibility allows for further modifications to enhance its bioavailability and efficacy. By altering the substituents on the naphthothiazole ring or modifying the sulfamoyl group, researchers can potentially create derivatives with improved pharmacokinetic profiles. Such modifications are currently being explored in academic and industrial settings.
In conclusion, 4-bis(prop-2-en-1-y)sulfamoyl-N-{naphtho[2,1-d][1,3]thiazol_ _y}benzamide (CAS No. 36148_ _) represents a valuable addition to the arsenal of bioactive compounds available for drug discovery. Its unique structure, combined with recent advances in synthetic methodologies and biological testing, positions it as a key player in the development of innovative therapeutic agents.
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